molecular formula C9H16S4 B026194 Bis(1,3-dithian-2-yl)methane-d CAS No. 31401-53-3

Bis(1,3-dithian-2-yl)methane-d

Cat. No.: B026194
CAS No.: 31401-53-3
M. Wt: 253.5 g/mol
InChI Key: DCJKPLNHQJEQOL-BNEYPBHNSA-N
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Description

Bis(1,3-dithian-2-yl)methane-d is an organic compound with the molecular formula C₉H₁₅DS₄ and a molecular weight of 253.49. This compound is a derivative of bis(1,3-dithian-2-yl)methane, where one of the hydrogen atoms is replaced by deuterium.

Scientific Research Applications

Bis(1,3-dithian-2-yl)methane-d has several scientific research applications, including:

Safety and Hazards

The safety and hazards associated with “Bis(1,3-dithian-2-yl)methane-d” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

“Bis(1,3-dithian-2-yl)methane-d” is currently being offered for proteomics research . The future directions of this compound could involve further exploration of its potential applications in scientific research .

Chemical Reactions Analysis

Bis(1,3-dithian-2-yl)methane-d undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, mild to strong oxidizing or reducing agents, and controlled temperatures to ensure selective reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of bis(1,3-dithian-2-yl)methane-d involves its ability to act as an acyl anion equivalent in organic synthesis. This allows it to participate in various reactions, forming stable intermediates that can be further transformed into desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Bis(1,3-dithian-2-yl)methane-d can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium incorporation, which can provide insights into reaction mechanisms and pathways through isotopic labeling studies .

Properties

IUPAC Name

2-deuterio-2-(1,3-dithian-2-ylmethyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJKPLNHQJEQOL-BNEYPBHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CC2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(SCCCS1)CC2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483965
Record name Bis(1,3-dithian-2-yl)methane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31401-53-3
Record name Bis(1,3-dithian-2-yl)methane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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